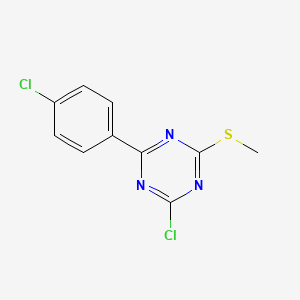

2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine

Description

2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine is a halogenated and sulfur-substituted triazine derivative. Its molecular formula is C₁₀H₇Cl₂N₃S, with substituents at the 2-, 4-, and 6-positions of the triazine ring: a chlorine atom, a 4-chlorophenyl group, and a methylthio (-SCH₃) group, respectively. The compound’s structure imparts distinct physicochemical properties, including moderate lipophilicity due to the aromatic 4-chlorophenyl group and sulfur-containing moiety.

Properties

IUPAC Name |

2-chloro-4-(4-chlorophenyl)-6-methylsulfanyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3S/c1-16-10-14-8(13-9(12)15-10)6-2-4-7(11)5-3-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSGOZYEXWHHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine typically involves the reaction of 4-chlorobenzonitrile with thiourea in the presence of a chlorinating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

Substitution: Formation of substituted triazines with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit photosynthesis in plants.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the function of enzymes involved in essential metabolic pathways. For example, in plants, it inhibits the photosystem II complex, leading to the disruption of photosynthesis and ultimately causing plant death. In microbial systems, it can interfere with cell wall synthesis or protein synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Triazine Derivatives

Physicochemical and Environmental Behavior

- Lipophilicity and Solubility: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to alkylamino-substituted triazines like atrazine. This may reduce water solubility and increase soil adsorption, as observed in studies of triazines with aromatic substituents .

- Stability : Methylthio (-SCH₃) groups generally confer resistance to hydrolysis compared to chloro (-Cl) substituents, as seen in ametryn and terbutryn .

- Environmental Fate : Chlorinated triazines (e.g., atrazine) are persistent in soil but undergo microbial degradation via dechlorination and dealkylation pathways . The target compound’s 4-chlorophenyl group may slow degradation due to steric hindrance, similar to findings for halogenated aromatic triazines .

Biological Activity

2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine is a derivative of the triazine class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer therapies and enzyme inhibition.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine

- Molecular Formula : C10H7Cl2N5S

- Molecular Weight : 292.16 g/mol

Biological Activity Overview

Research indicates that triazine derivatives exhibit a wide range of biological properties including:

- Anticancer Activity : These compounds have shown significant cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : They can inhibit enzymes involved in tumorigenesis and other metabolic pathways.

- Antimicrobial Properties : Some derivatives possess activity against bacteria and fungi.

Anticancer Activity

Recent studies highlight the anticancer potential of 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine. The following table summarizes key findings related to its cytotoxicity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 34 | Induction of apoptosis |

| HCT-116 | 36 | Inhibition of cell proliferation |

| MCF-7 | 59 | Disruption of metabolic pathways |

| A549 | 45 | Induction of oxidative stress |

These findings suggest that the compound's structural modifications play a crucial role in enhancing its anticancer efficacy.

Enzyme Inhibition

The compound also exhibits significant enzyme inhibitory activity. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The inhibition constant (IC50) for this enzyme is noted to be as low as 0.002 µM, indicating potent activity.

Case Studies

-

Study on HeLa Cells :

- Researchers investigated the effects of the compound on HeLa cells and found that it induced apoptosis through activation of caspases.

- The study reported an IC50 value of 34 µM, demonstrating strong cytotoxicity.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor growth rates compared to control groups.

- The mechanism involved apoptosis and necrosis in tumor tissues, further supporting its anticancer potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.